4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic scaffold fused with pyrimidine and pyrrole rings. The structure features two key substituents: a 3,4-dimethoxyphenyl group at position 4 and a 2-hydroxypropyl chain at position 4. These substituents influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and may modulate biological activity.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-9(21)7-20-8-11-14(16(20)22)15(19-17(23)18-11)10-4-5-12(24-2)13(6-10)25-3/h4-6,9,15,21H,7-8H2,1-3H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWRXTXLHDWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core.
Substitution with 3,4-Dimethoxyphenyl Group:
Addition of 2-Hydroxypropyl Group: The 2-hydroxypropyl group is introduced via nucleophilic substitution reactions, often using alkyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution or electrophilic reagents for aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolopyrimidine class. It has a pyrrolo[3,4-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a 2-hydroxypropyl group. The presence of these functional groups gives the compound specific chemical properties and potential biological activities.
Scientific Research Applications
This compound has applications in scientific research, including:
- Chemistry: It is used as a building block in synthesizing more complex organic molecules.
- Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for potential therapeutic applications in treating various diseases.
- Industry: It is utilized in developing new materials and chemical processes.
This compound is a pyrrolopyrimidine derivative with potential therapeutic applications, exhibiting a unique structure that may confer specific biological activities. The hydroxypropyl and dimethoxyphenyl groups suggest potential for binding to enzyme active sites and modulating receptor activity. Research suggests that similar compounds in the pyrrolopyrimidine class can inhibit key enzymes involved in various diseases.
Antimicrobial Applications
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Polarity : The 2-hydroxypropyl group in the target compound likely enhances water solubility compared to purely aromatic substituents (e.g., 4j’s phenyl groups) .
- Melting Points : Compounds with hydroxyl groups (e.g., 3k, MP ±215°C) exhibit slightly lower melting points than those with methoxy or halogen substituents (e.g., bromophenyl derivative, MP 185–187°C) due to reduced crystallinity .
- Chromatographic Behavior : Similar Rf values (0.41 for 4j and 3k) suggest comparable polarity, but the hydroxypropyl chain in the target compound may reduce mobility in thin-layer chromatography (TLC) due to increased hydrogen bonding .
Spectroscopic Distinctions
- FTIR : Hydroxyl stretches (~3450–3640 cm⁻¹) and carbonyl bands (~1680–1690 cm⁻¹) are consistent across analogs. The target compound’s dimethoxyphenyl group would show additional C-O stretches near 1250 cm⁻¹ .
- NMR : Methoxy protons in 4j and 3k appear as singlets (δ ~3.7 ppm), whereas the target compound’s 3,4-dimethoxy groups may split into two distinct singlets. The hydroxypropyl chain would introduce δ 1.2–1.4 ppm (CH3) and δ 3.5–4.0 ppm (CH2/OH) .
Biological Activity
4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative with potential therapeutic applications. This compound exhibits a unique structure that may confer specific biological activities. Understanding its biological activity is crucial for its potential development in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core with substituents that include:
- 3,4-Dimethoxyphenyl group
- 2-Hydroxypropyl group
These functional groups are believed to play significant roles in the compound's interaction with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the hydroxypropyl and dimethoxyphenyl groups suggests potential for:
- Binding to enzyme active sites
- Modulation of receptor activity
Research indicates that similar compounds in the pyrrolopyrimidine class can inhibit key enzymes involved in various diseases.
In Vitro Studies
Several studies have focused on the biological effects of pyrrolopyrimidine derivatives. For example:
- Acetylcholinesterase Inhibition : Compounds structurally related to this compound have demonstrated potent inhibition of acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease .
- Antimicrobial Activity : Some derivatives have shown effectiveness against Helicobacter pylori, indicating that modifications to the pyrrolopyrimidine scaffold can enhance antibacterial properties .
Case Studies
- Study on AChE Inhibitors : A series of pyrrolopyrimidine derivatives were synthesized and tested for AChE inhibition. The most potent compound exhibited an IC50 value comparable to established AChE inhibitors like donepezil .
- Antibacterial Efficacy : Research demonstrated that certain pyrrolopyrimidines exhibit significant antimicrobial activity against Helicobacter pylori, with IC50 values indicating their potential as therapeutic agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
